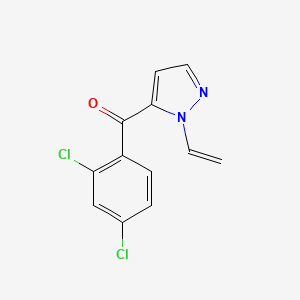![molecular formula C14H15N3OS B13373985 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone typically involves the reaction of 4-(allylamino)-2-quinazolinethiol with acetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allylamino group can be replaced with other nucleophiles such as halides or alkoxides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield .
Aplicaciones Científicas De Investigación
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other quinazoline derivatives, which are valuable in medicinal chemistry for developing new drugs.
Medicine: The compound’s derivatives have been explored for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.
Mecanismo De Acción
The mechanism of action of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to form reactive intermediates can contribute to its cytotoxic effects.
Comparación Con Compuestos Similares
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone can be compared with other quinazoline derivatives, such as:
4-(3H)-Quinazolinone: Known for its analgesic and anti-inflammatory properties.
6-Bromoquinazolinone: Used in the synthesis of various bioactive substances.
2,3-Disubstituted-4(3H)-quinazolinone: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit significant biological activities. This makes it a valuable compound for scientific research and potential drug development.
Propiedades
Fórmula molecular |
C14H15N3OS |
|---|---|
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
1-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-15-13-11-6-4-5-7-12(11)16-14(17-13)19-9-10(2)18/h3-7H,1,8-9H2,2H3,(H,15,16,17) |
Clave InChI |
JSQRPJKZRZFPOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


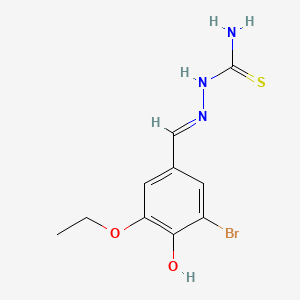
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
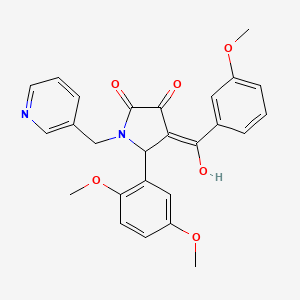
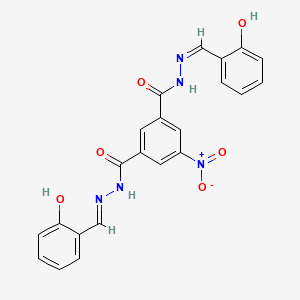
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
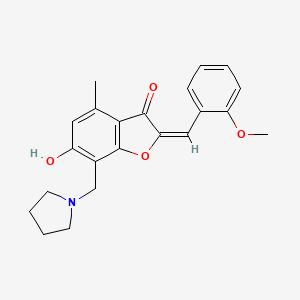
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
